N-(3,4-Dichloro-2-fluorophenyl)acetamide
Description
N-(3,4-Dichloro-2-fluorophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 4 and a fluorine atom at position 2, linked to an acetamide group. The electron-withdrawing halogen substituents influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its crystallinity and stability .
Properties
Molecular Formula |
C8H6Cl2FNO |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
N-(3,4-dichloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2FNO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) |
InChI Key |
MZBHCUFQQZPFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3,4-Dichloro-2-fluorophenyl)acetamide typically involves the acylation of 3,4-dichloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: : N-(3,4-Dichloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: : N-(3,4-Dichloro-2-fluorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology and Medicine: : In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of dichloro and fluoro substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Structure : Features a 4-chlorophenyl group attached to the acetamide moiety and a 3,4-difluorophenyl substituent.
- Key Differences: The target compound has dichloro and monofluoro substitution, whereas this analogue has mono-chloro and di-fluoro groups.
- Properties: The dihedral angle between the aryl rings in the crystal structure is 65.2°, with hydrogen bonds (N–H⋯O) stabilizing the packing .
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Structure : Contains a 3-chloro-4-fluorophenyl group and a 4-methoxyphenyl substituent.
- Molecular Weight : 293.72 g/mol (vs. ~294.0 g/mol for the target compound) .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
Functional Group Variations
Thiadiazole–Acetamide Hybrids
- Example : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
- Structure : Integrates a thiadiazole ring instead of a phenyl group.
- Activity : Demonstrated anticancer activity against MCF-7 breast cancer cells, attributed to thiadiazole’s ability to disrupt DNA synthesis .
- Comparison : The target compound’s dichloro-fluoro substitution may offer different binding affinities compared to thiadiazole’s heterocyclic core.
Triazine–Acetamide Derivatives
- Example: Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) Structure: Contains a triazine ring and benzyloxy-piperidine substituent. Activity: Targets tetrodotoxin-sensitive sodium channels, showing analgesic effects in pain models . Comparison: The triazine core may enhance π-π interactions with biological targets, whereas the target compound’s halogenated phenyl group could favor hydrophobic interactions.
Enzyme Inhibition
- Thiadiazole Derivatives (Compounds 3 and 8) :
Receptor Agonism
- Pyridazinone–Acetamide Analogues: Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a FPR2 agonist, inducing calcium mobilization in neutrophils . Comparison: The target compound’s dichloro-fluoro substitution may reduce receptor specificity compared to pyridazinone’s heterocyclic scaffold.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(3,4-Dichloro-2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the acylation of 3,4-dichloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Anticancer Activity
In Vitro Evaluation : The anticancer properties of this compound have been assessed against various cancer cell lines. A notable study utilized the National Cancer Institute (NCI) Developmental Therapeutic Program protocols to evaluate its activity at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The results indicated limited anticancer activity, with only four cell lines showing slight sensitivity. Notably, leukemia cell lines demonstrated the highest sensitivity to the compound's effects .
Table 1: Anticancer Activity Summary
| Cancer Type | Cell Line | Sensitivity (10 µM) |
|---|---|---|
| Leukemia | K562 | Sensitive |
| Melanoma | A375 | Slightly Sensitive |
| Lung | A549 | Not Sensitive |
| Colon | HCT116 | Not Sensitive |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In a comparative study against various bacterial strains, it exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Enterococcus faecium | 32 | Moderate |
| Escherichia coli | >64 | No Activity |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The compound's structural features, particularly the presence of chlorine and fluorine substituents, are believed to enhance its interaction with biological targets.
Case Studies
- Anticancer Case Study : In a study focusing on leukemia treatment, this compound was administered to K562 cells. The results showed a significant reduction in cell viability compared to untreated controls, indicating potential as a lead compound for further development in leukemia therapies .
- Antimicrobial Case Study : A recent evaluation of various acetamides revealed that those containing similar structural motifs to this compound exhibited promising antimicrobial activities against resistant strains of bacteria. This suggests potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
